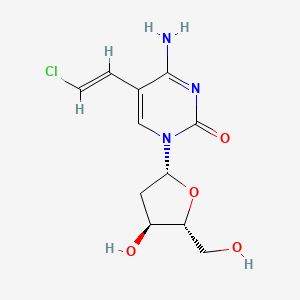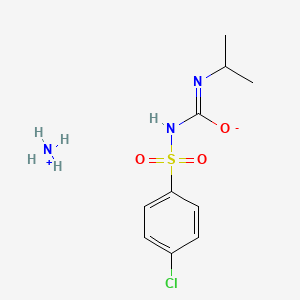
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is a chemical compound with the molecular formula C10-H13-Cl-N2-O3-S.H3-N and a molecular weight of 293.80 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .
Scientific Research Applications
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can lead to the disruption of cellular processes, ultimately inducing apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
CP-424,174: A cytokine release inhibitory drug that inhibits the post-translational processing and secretion of interleukin-1β.
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives: These compounds have shown significant anticancer activity and metabolic stability.
Uniqueness
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound for targeted cancer therapy and other medical applications .
Properties
CAS No. |
113712-95-1 |
|---|---|
Molecular Formula |
C10H16ClN3O3S |
Molecular Weight |
293.77 g/mol |
IUPAC Name |
azanium;N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylcarbamimidate |
InChI |
InChI=1S/C10H13ClN2O3S.H3N/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-7H,1-2H3,(H2,12,13,14);1H3 |
InChI Key |
KEKQAVDDRFZZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


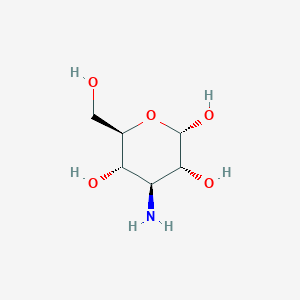
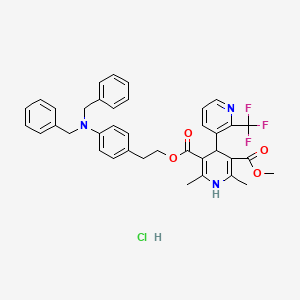




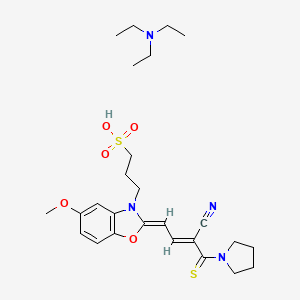
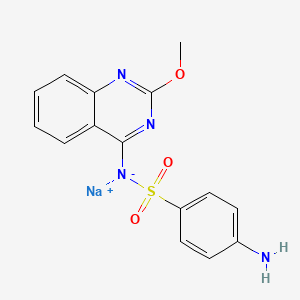
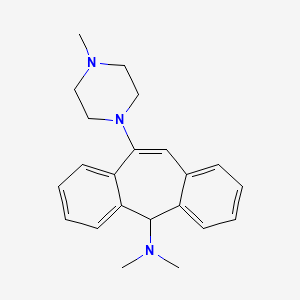



![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
